1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenylethyl group at position 2 on the anthracene-9,10-dione core. This compound is part of the dihydroxyanthraquinone family, which has been studied for its various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 1-tetralones using silver(I) oxide in 1,4-dioxane . Another method includes the substitution of anthracene derivatives at the 9 and 10 positions, which can significantly alter the compound’s properties .
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase oxidation of anthracene in the presence of a vanadium pentoxide catalyst at high temperatures (around 389°C). Alternatively, a liquid-phase oxidation method can be employed, where anthracene is dissolved in trichlorobenzene and reacted with nitric acid at controlled temperatures (105-110°C) to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver(I) oxide, nitric acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential antitumor and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 1 and 8 play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can lead to the generation of reactive oxygen species (ROS), which are responsible for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,5-Dihydroxyanthraquinone (Anthrarufin)
- 1,8-Dihydroxyanthraquinone (Dantron, Chrysazin)
Uniqueness
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione is unique due to the presence of the phenylethyl group at position 2, which imparts distinct chemical and physical properties compared to other dihydroxyanthraquinones.
Properties
CAS No. |
62955-02-6 |
---|---|
Molecular Formula |
C23H18O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3 |
InChI Key |
RIORGWCIAQQGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.